molecular formula C11H11N5.ClH<br>C11H12ClN5 B1679787 Phenazopyridine hydrochloride CAS No. 136-40-3

Phenazopyridine hydrochloride

Cat. No.: B1679787
CAS No.: 136-40-3
M. Wt: 249.70 g/mol
InChI Key: QQBPIHBUCMDKFG-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • Phenazopyridine Hydrochloride does not undergo extensive chemical transformations.
    • It is primarily used for its local analgesic properties rather than its reactivity in chemical reactions.
    • Common reagents and conditions related to its synthesis are not well-documented.
  • Scientific Research Applications

    Indications and Usage

    Phenazopyridine hydrochloride is indicated for:

    • Symptomatic relief : It alleviates pain, burning sensation, urgency, and frequency associated with lower urinary tract irritation.
    • Adjunctive therapy : Commonly used alongside antibiotics to enhance patient comfort while waiting for the antimicrobial effects to take place .
    • Post-surgical care : Provides relief from discomfort following urological procedures or catheter insertions .

    Pharmacokinetics

    The pharmacokinetic profile of this compound reveals:

    • Absorption : Rapidly absorbed after oral administration.
    • Metabolism : Primarily metabolized in the liver.
    • Excretion : Excreted via the kidneys, which contributes to its effectiveness in treating urinary symptoms .

    Case Studies

    • Urinary Tract Infections :
      A multicenter study demonstrated that phenazopyridine significantly reduced pain and burning sensations associated with acute UTIs. In a cohort of patients treated with antibiotics, those receiving phenazopyridine reported improved comfort levels within 24 hours .
    • Postoperative Care :
      In patients undergoing urological surgeries, phenazopyridine was shown to effectively manage postoperative dysuria and discomfort. A controlled trial indicated that patients who received phenazopyridine experienced a more rapid recovery of normal urinary function compared to those who did not receive the medication .
    • Traumatic Injury Management :
      Phenazopyridine has been utilized in cases of traumatic injury to the urinary tract where it provided significant relief from pain and irritation during the healing process .

    Contraindications and Precautions

    While this compound is generally well-tolerated, it is contraindicated in certain conditions such as:

    • Severe hepatic disease
    • Glomerulonephritis
    • Pregnancy-related complications like pyelonephritis

    Patients should be monitored for potential side effects including gastrointestinal disturbances and allergic reactions. Caution is advised when prescribing to individuals with pre-existing liver conditions or those taking other medications that may interact adversely .

    Mechanism of Action

    • Phenazopyridine is excreted in the urine, where it acts topically.
    • It soothes the lining of the urinary tract, providing pain relief.
    • The exact molecular targets and pathways involved remain an area of ongoing research.
  • Comparison with Similar Compounds

    • Phenazopyridine stands out due to its specific local analgesic effect.
    • Similar compounds include other urinary analgesics (e.g., methenamine) and pain relievers (e.g., acetaminophen).

    Biological Activity

    Phenazopyridine hydrochloride is a widely utilized urinary analgesic primarily indicated for the relief of pain, burning, and discomfort associated with urinary tract infections (UTIs). Beyond its analgesic properties, recent research has unveiled a range of biological activities and mechanisms that warrant detailed exploration.

    Phenazopyridine functions as a local anesthetic, providing symptomatic relief by acting on the mucosal lining of the urinary tract. It is believed to exert its effects through inhibition of certain kinases involved in nociception, particularly phosphatidylinositol kinases. Recent studies have demonstrated that phenazopyridine can induce changes in kinase activities in pluripotent stem cells, notably affecting the Mitogen-Activated Protein Kinase (MAPK) pathway and Cyclin-Dependent Kinases (CDKs) .

    Key Findings:

    • Kinase Inhibition: Phenazopyridine interacts with several human kinases, showing sub-micromolar binding affinities with cyclin-G-associated kinase and phosphatidylinositol kinases (PI4KB and PIP4K2C) .
    • Cellular Impact: The compound promotes neural differentiation in stem cells and enhances autophagy through modulation of the phosphatidylinositol/AKT signaling pathway .

    Pharmacokinetics

    Phenazopyridine is absorbed in the gastrointestinal tract, reaching peak plasma concentrations approximately 2.5 hours post-administration. It undergoes hepatic metabolism, producing several metabolites, including acetaminophen and aniline, which is associated with adverse effects such as methemoglobinemia .

    Pharmacokinetic Parameter Value
    Cmax65.00 ± 29.23 ng/mL
    Tmax2.48 ± 0.50 h
    AUC(0 – ∞)431.77 ± 87.82 ng.h/mL

    Clinical Efficacy

    Numerous clinical studies have evaluated the efficacy of phenazopyridine in treating symptoms associated with UTIs. A multicenter randomized controlled trial involving 60 women demonstrated significant improvement in symptoms such as dysuria and urinary frequency within six hours of administration compared to placebo .

    Clinical Study Results:

    • Symptom Relief: 43.3% of patients reported significant improvement after treatment.
    • Pain Reduction: The severity of pain during urination decreased by 57.4% in the treatment group versus 35.9% in the control group .

    Adverse Effects

    While phenazopyridine is generally well-tolerated, it is associated with several adverse effects, particularly at higher doses or prolonged use. Notable complications include:

    • Methemoglobinemia: A condition characterized by elevated levels of methemoglobin in the blood, leading to hypoxia .
    • Acute Renal Failure: Cases have been documented where phenazopyridine use resulted in acute renal failure, particularly in patients with pre-existing kidney conditions .
    • Acute Interstitial Nephritis (AIN): Reports indicate that AIN may occur even at therapeutic doses without prior renal impairment .

    Case Studies

    • Acute Renal Failure Due to Overdose:
      A case involving a 17-year-old female who ingested 1,200 mg of phenazopyridine resulted in acute renal failure and methemoglobinemia. The patient recovered after appropriate management including N-acetylcysteine treatment .
    • Long-term Use for Radiation Cystitis:
      A retrospective study analyzed adverse drug reactions in cancer patients receiving long-term phenazopyridine for radiation cystitis. The study aimed to assess the safety profile and found no significant increase in adverse events compared to matched controls .

    Q & A

    Basic Research Questions

    Q. What validated analytical methods are recommended for quantifying Phenazopyridine hydrochloride and its impurities in pharmaceutical formulations?

    A reverse-phase Ultra Performance Liquid Chromatography (UPLC) method using a BEH C18 column (1.7 µm, 2.1 mm × 100 mm) with a mobile phase of ammonium acetate buffer and acetonitrile (95:5 v/v) is validated per ICH guidelines. This method detects impurities like 2,6-diaminopyridine at a limit of quantification (LOQ) of 0.001 mg/mL. System suitability parameters include resolution ≥2.0 between peaks and tailing factor ≤2.0. Sample preparation involves dissolving 50 mg of Phenazopyridine HCl in diluent (0.5 mg/mL) .

    Q. What are the established safety protocols for handling this compound in laboratory settings to mitigate occupational hazards?

    Key protocols include:

    • Engineering controls : Use fume hoods, local exhaust ventilation, and closed systems to minimize aerosol exposure .
    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is required for powder handling .
    • Spill management : Evacuate unprotected personnel, use absorbent materials (e.g., vermiculite), and avoid dry sweeping. Contaminated waste must be disposed of as hazardous chemical waste .

    Q. How does this compound interact with serum proteins, and what experimental approaches are used to study these interactions?

    Fluorescence quenching and UV-Vis absorption spectroscopy are employed to study binding with bovine serum albumin (BSA). Phenazopyridine exhibits static quenching via electrostatic interactions, with a binding constant (K) of ~1.2 × 10⁴ L/mol. Thermodynamic parameters (ΔH, ΔS) derived from Van’t Hoff plots confirm spontaneous binding. Researchers should use BSA concentrations of 1–10 µM and Phenazopyridine concentrations of 5–50 µM in phosphate buffer (pH 7.4) at 25°C .

    Advanced Research Questions

    Q. What contradictory findings exist regarding the carcinogenic potential of this compound in human versus animal models, and how can researchers address these discrepancies?

    Rodent studies show dose-dependent hepatocellular adenomas (mice) and colorectal tumors (rats), but human epidemiological studies (e.g., a cohort of 2,214 patients) found no significant cancer risk . To resolve this, researchers should:

    • Conduct long-term, population-based studies with exposure biomarkers (e.g., urinary metabolites).
    • Investigate species-specific metabolic pathways using in vitro hepatocyte models to identify pro-carcinogenic metabolites .

    Q. What advanced chromatographic techniques or modifications to existing USP methods can improve sensitivity in detecting this compound degradation products?

    Hyphenated techniques like UPLC-MS/MS with electrospray ionization (ESI) enhance sensitivity for low-abundance degradation products. Modifications include:

    • Using a HILIC column for polar degradants.
    • Implementing a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate acidic and neutral impurities.
    • Validation should include forced degradation studies (heat, light, pH) to identify labile functional groups .

    Q. What in vitro and in vivo models are most appropriate for investigating the molecular mechanisms underlying this compound-induced methemoglobinemia?

    • In vitro : Human erythrocyte suspensions treated with 10–100 µM Phenazopyridine, with methemoglobin (metHb) levels quantified via spectrophotometry at 630 nm. Co-incubation with antioxidants (e.g., methylene blue) can assess reversibility .
    • In vivo : Rodent models (e.g., Sprague-Dawley rats) dosed orally at 50–200 mg/kg/day. Blood samples analyzed for metHb, glutathione depletion, and Heinz body formation .

    Q. Methodological Considerations for Experimental Design

    • Dose selection : Align with reported LD50 values (e.g., oral LD50 in rats: 1,200 mg/kg) and NOAEL (No Observed Adverse Effect Level) from toxicity studies .
    • Data contradiction analysis : Use meta-analysis tools (e.g., RevMan) to compare preclinical and clinical datasets, focusing on confounders like concurrent drug use or genetic polymorphisms .

    Properties

    IUPAC Name

    3-phenyldiazenylpyridine-2,6-diamine;hydrochloride
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    InChI

    InChI=1S/C11H11N5.ClH/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8;/h1-7H,(H4,12,13,14);1H
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    InChI Key

    QQBPIHBUCMDKFG-UHFFFAOYSA-N
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    Canonical SMILES

    C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl
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    Molecular Formula

    C11H11N5.ClH, C11H12ClN5
    Record name PHENAZOPYRIDINE HYDROCHLORIDE
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    DSSTOX Substance ID

    DTXSID1021118
    Record name Phenazopyridine hydrochloride
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    Molecular Weight

    249.70 g/mol
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    Physical Description

    Phenazopyridine hydrochloride appears as brick-red microcrystals with a slight violet luster or a purple powder. Aqueous solutions are yellow to brick-red and slightly acidic; they may be stabilized by the addition of 10% glucose. Slightly bitter taste. (NTP, 1992)
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    Solubility

    30.4 [ug/mL] (The mean of the results at pH 7.4), 0.1 to 1.0 mg/mL at 68 °F (NTP, 1992)
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    CAS No.

    136-40-3
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    Record name 2,6-Diamino-3-phenylazopyridine hydrochloride
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    Melting Point

    282 °F (NTP, 1992)
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    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Phenazopyridine hydrochloride
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